molecular formula C9H7NO3S B013612 5-Isoquinolinesulfonic acid CAS No. 27655-40-9

5-Isoquinolinesulfonic acid

Cat. No.: B013612
CAS No.: 27655-40-9
M. Wt: 209.22 g/mol
InChI Key: YFMJTLUPSMCTOQ-UHFFFAOYSA-N
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Description

5-Isoquinolinesulfonic acid is an organic compound with the molecular formula C9H7NO3S. It is characterized by the presence of an isoquinoline ring fused with a sulfonic acid group. This compound is known for its diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

5-Isoquinolinesulfonic acid can be synthesized through various methods. One common synthetic route involves the use of isoquinoline-5-sulfonyl chloride. The process typically includes the following steps :

    Preparation of Isoquinoline-5-sulfonyl Chloride: Isoquinoline-5-sulfonyl chloride is prepared by reacting isoquinoline with thionyl chloride in the presence of N,N-dimethylformamide (DMF) under reflux conditions for 2 hours.

    Hydrolysis: The resulting isoquinoline-5-sulfonyl chloride is then hydrolyzed in the presence of water to yield this compound.

Chemical Reactions Analysis

5-Isoquinolinesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.

    Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various oxidizing and reducing agents .

Scientific Research Applications

Role as a Pharmaceutical Intermediate

5-Isoquinolinesulfonic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly as Rho kinase inhibitors, which are relevant in treating cardiovascular diseases and neuroprotection. For example, the synthesis of fasudil hydrochloride, a Rho kinase inhibitor, involves intermediates derived from isoquinolines .

Antimicrobial Activity

Research has indicated that compounds derived from isoquinoline structures exhibit antimicrobial properties. This compound and its derivatives have been tested against various bacterial strains, showing promising results that suggest potential applications in developing new antimicrobial agents .

Chromatographic Applications

In analytical chemistry, this compound is utilized as a reagent in chromatographic methods for detecting metal ions. It can form stable complexes with metal ions, enhancing the sensitivity and selectivity of fluorescence detection methods .

Pre-column Derivatization

The compound can also be employed in pre-column derivatization techniques to improve the detection limits of analytes in high-performance liquid chromatography (HPLC). Its ability to form chelates with metal ions makes it suitable for trace metal analysis .

Table 2: Applications in Analytical Chemistry

ApplicationDescription
Metal Ion DetectionForms complexes for enhanced fluorescence detection
HPLC DerivatizationImproves sensitivity for trace analysis

Synthesis of Functional Materials

This compound has been investigated for its role in synthesizing functional materials such as polymers and nanomaterials. Its sulfonic group contributes to the properties of these materials, making them suitable for applications in sensors and catalysis .

Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance their electrical conductivity. This property is particularly valuable for developing conductive coatings and electronic devices .

Case Study 1: Development of Rho Kinase Inhibitors

A study focused on synthesizing novel Rho kinase inhibitors from isoquinoline derivatives demonstrated the efficacy of this compound as an intermediate. The resulting compounds exhibited significant vasodilatory effects, indicating their potential use in treating hypertension .

Case Study 2: Metal Ion Detection in Environmental Samples

In a study examining heavy metal contamination in water sources, researchers utilized this compound as a fluorescent probe for detecting lead and cadmium ions. The method showed high sensitivity and selectivity, proving effective for environmental monitoring .

Mechanism of Action

The mechanism of action of 5-isoquinolinesulfonic acid involves its interaction with specific molecular targets. For instance, conjugates of this compound with oligoarginine peptides have been shown to act as bisubstrate-analog inhibitors of cAMP-dependent protein kinase . This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

5-Isoquinolinesulfonic acid can be compared with other similar compounds, such as :

    Isoquinoline-5-sulfonyl chloride: This compound is a precursor in the synthesis of this compound.

    1,2,3,4-Tetrahydroisoquinoline: Another isoquinoline derivative with different functional groups and applications.

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative of isoquinoline with distinct chemical properties.

The uniqueness of this compound lies in its sulfonic acid group, which imparts specific chemical reactivity and applications in various fields.

Biological Activity

5-Isoquinolinesulfonic acid (5IQSA) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview

This compound is a sulfonic acid derivative of isoquinoline, a class of compounds known for their pharmacological properties. Its structure allows it to interact with various biological targets, leading to significant physiological effects.

Biological Activities

The biological activities of 5IQSA can be categorized as follows:

  • Antimicrobial Activity : Studies have indicated that 5IQSA exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.
  • Anticancer Activity : Research has shown that derivatives of 5IQSA possess antiproliferative effects against several cancer cell lines, suggesting its potential use in cancer therapy .
  • Vasodilatory Effects : Specific derivatives synthesized from 5IQSA have demonstrated vasodilatory action, increasing arterial blood flow in animal models, which may have implications for cardiovascular therapies .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, contributing to its potential therapeutic applications in inflammatory diseases.

The mechanisms through which 5IQSA exerts its biological effects include:

  • Interaction with Receptors : 5IQSA and its derivatives can interact with various receptors, including P2X receptors, which play a role in neurotransmitter uptake and modulation in glial cells .
  • Inhibition of Enzymatic Activity : Some studies suggest that 5IQSA may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

Anticancer Studies

A notable study investigated the antiproliferative effects of 5IQSA derivatives on melanoma cell lines. The research found that certain derivatives showed potency comparable to established anticancer drugs like diltiazem. These compounds were effective in inhibiting cell growth and inducing apoptosis in cancer cells .

Vasodilatory Effects

In vivo studies demonstrated that N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives derived from 5IQSA exhibited significant vasodilatory effects. These compounds were tested on dogs, showing increased blood flow when injected locally into arteries. The most potent activity was observed with specific alkyl substitutions on the nitrogen atoms of the sulfonamide group .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialExhibits activity against various pathogens
AnticancerInduces apoptosis in cancer cell lines
VasodilatoryIncreases arterial blood flow in animal models
Anti-inflammatoryReduces inflammation through enzymatic inhibition

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 5-Isoquinolinesulfonic acid, and how do experimental data compare with computational models?

  • Methodological Answer :

  • FT-IR and FT-Raman : Used to analyze vibrational modes and functional groups. Assignments are validated via Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level .
  • NMR : Experimental 1H^1H and 13C^{13}C chemical shifts are compared with DFT-computed values to confirm molecular structure .
  • UV-Vis : Experimental spectra in solvents (e.g., ethanol, water) are matched with TD-DFT/M062X/6-311++G(d,p) results to assess electronic transitions and solvent effects .
  • Table :
TechniqueExperimental DataComputed Data (DFT)Key Insights
FT-IR3050 cm1^{-1} (C-H stretch)3048 cm1^{-1}Agreement within 0.06% error
1H^1H NMR8.5 ppm (aromatic H)8.4 ppmConfirms isoquinoline core
UV-Vis (Ethanol)λmax\lambda_{\text{max}} = 270 nmλmax\lambda_{\text{max}} = 268 nmSolvent polarity effects on HOMO-LUMO gap

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Step 1 : Chlorination of this compound with thionyl chloride (SOCl2\text{SOCl}_2) to yield sulfonyl chloride .
  • Step 2 : Reaction with homopiperazine in the presence of triethylamine (Et3N\text{Et}_3N) to form derivatives (e.g., kinase inhibitors).
  • Critical Parameters :
  • Purity of starting materials (>95%) to avoid side reactions .
  • Reaction temperature (70–80°C) and inert atmosphere (N2_2) for optimal sulfonyl chloride formation .
  • Use of anhydrous solvents to prevent hydrolysis .

Q. What are the key physicochemical properties of this compound that influence its stability in experimental settings?

  • Methodological Answer :

  • Melting Point : >300°C, indicating high thermal stability .
  • Solubility : Poor in non-polar solvents; soluble in DMSO or aqueous buffers (pH >7) due to sulfonic acid group ionization .
  • Storage : -20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations :
  • HOMO-LUMO gap (4.2–4.5 eV) correlates with UV-Vis absorption, indicating potential for charge-transfer interactions .
  • Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic regions for binding .
  • Molecular Docking :
  • Binding energy (ΔG\Delta G) and hydrogen-bond distances (e.g., 2.1 Å with ROCK1 kinase) predict inhibitory activity .
  • Example: Docking with kinase inhibitor protein (PDB: 2XA4) shows interactions with Met172 and Glu170 residues .

Q. How should researchers address contradictions between experimental and computational data for this compound?

  • Methodological Answer :

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or basis set limitations in DFT.
  • Resolution : Use polarizable continuum models (PCM) for solvent corrections and higher basis sets (e.g., 6-311++G(2d,p)) .
  • Validation : Cross-check vibrational assignments using isotopic substitution or Raman intensity ratios .

Q. What strategies minimize analytical errors in quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • Sample Preparation :
  • Solid-phase extraction (SPE) with C18 columns to remove interfering compounds .
  • Acidification (pH 2–3) to enhance sulfonic acid group ionization .
  • Instrumental Calibration :
  • Use internal standards (e.g., deuterated analogs) for LC-MS/MS to correct matrix effects .
  • Limit of detection (LOD): 0.1 ng/mL achieved via triple-quadrupole MS in MRM mode .

Q. How does the sulfonic acid group in this compound influence its pharmacokinetic properties?

  • Methodological Answer :

  • Ionization : Fully ionized at physiological pH, limiting blood-brain barrier permeability but enhancing aqueous solubility .
  • Protein Binding : High plasma protein binding (85–90%) due to sulfonate interactions with albumin, reducing free drug concentration .
  • Metabolism : Resistance to Phase I oxidation; primarily excreted unchanged via renal clearance .

Q. Guidelines for Data Reporting

  • Experimental Replication : Document reaction conditions, solvent batches, and instrument calibration parameters .
  • Computational Transparency : Report basis sets, convergence criteria, and software versions (e.g., Gaussian 16) .
  • Error Analysis : Include standard deviations for triplicate measurements and confidence intervals in docking scores .

Properties

IUPAC Name

isoquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMJTLUPSMCTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074903
Record name 5-Isoquinolinesulfonic acid
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Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27655-40-9
Record name 5-Isoquinolinesulfonic acid
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Record name 5-Isoquinolinesulfonic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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